molecular formula C14H17ClN2O2 B1461089 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride CAS No. 1949836-83-2

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Cat. No. B1461089
CAS RN: 1949836-83-2
M. Wt: 280.75 g/mol
InChI Key: JLJIFULDSFVBEZ-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride is a chemical compound with the CAS Number: 1949836-83-2 and a linear formula of C14H17CLN2O2 . It is an off-white solid and has a molecular weight of 280.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O2.ClH/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an off-white solid . It should be stored at room temperature .

Scientific Research Applications

Lurasidone Hydrochloride

Lurasidone hydrochloride is closely related to the structural class mentioned, illustrating the importance of such compounds in psychiatric treatment. It is a novel antipsychotic with demonstrated efficacy for schizophrenia and bipolar depression, showing a favorable safety profile with minimal risk for weight gain, metabolic, or cardiac abnormalities. The need for long-term efficacy studies in schizophrenia and bipolar disorder is highlighted (Pompili et al., 2018).

Synthetic Applications

Research on diazotization reactions, as demonstrated by Qiu et al. (2009), shows the synthetic versatility of compounds involving diazaspiro structures. These methodologies are critical for developing pharmaceuticals and other biologically active molecules, reflecting the importance of advanced synthetic techniques in creating complex molecules efficiently (Qiu et al., 2009).

Biological Activities

The review by Waisser and Kubicová (1993) discusses a wide range of biological activities for compounds similar to the one , including antibacterial, antituberculous, and anti-inflammatory properties. Such compounds' structural modifications can significantly impact their biological effectiveness, showcasing the diverse applications of these molecules in drug design and development (Waisser & Kubicová, 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11;/h1-5,15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJIFULDSFVBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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